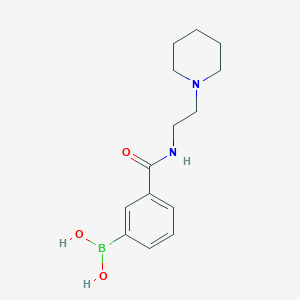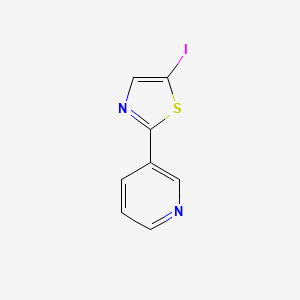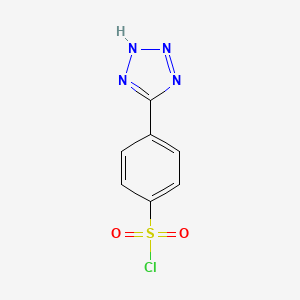
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072946-54-3 and Linear Formula: C14H21BN2O3 . It is used in various scientific research and has been mentioned in relation to the inhibition of the tubulin polymerization .
Synthesis Analysis
The synthesis of boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, has been widely studied. The preparation of compounds with this chemical group is relatively simple and well known . A catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .
Molecular Structure Analysis
The molecular structure of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI Code: 1S/C14H21BN2O3/c18-14 (12-5-4-6-13 (11-12)15 (19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2, (H,16,18) .
Chemical Reactions Analysis
Boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions, including Suzuki–Miyaura coupling . A catalytic protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a solid compound that should be stored at room temperature in an inert atmosphere . Its molecular weight is 276.14 .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Chiral Synthesis of Piperidine Derivatives :A method for the large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives is described. The process involves Hetero Diels–Alder reactions and further functional group transformations to yield the desired protected 2-aminomethyl-4-oxo-piperidine derivative, showcasing the versatility of similar structures in synthetic organic chemistry (Lau et al., 2002).
Synthesis of Antiosteoclast Activity Compounds :Research has led to the synthesis of a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, demonstrating the potential medical applications of boronic acid derivatives in bone health and treatment (G. S. Reddy et al., 2012).
Allosteric Modulation of Receptors :The pharmacology of compounds related to piperidin-1-yl structures, specifically their role in allosteric modulation of the cannabinoid CB1 receptor, has been investigated. These studies help to understand the complex interactions and potential therapeutic uses of these compounds in modulating receptor activities (Price et al., 2005).
Material Science and Nanotechnology
- Optical Modulation with Phenyl Boronic Acid :Research into phenyl boronic acids attached to polyethylene glycol-wrapped single-walled carbon nanotubes has shown promising applications in optical modulation and saccharide recognition. This highlights the role of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid and related structures in the development of advanced materials and sensing technologies (Mu et al., 2012).
Safety And Hazards
The safety information available for “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
The future directions for the study of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” and other boronic acids and their esters are promising. Given their wide range of applications and relatively simple preparation, it is suggested that studies with boronic acids in medicinal chemistry should be extended in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYZQDPLDJVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674570 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-54-3 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)



![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)